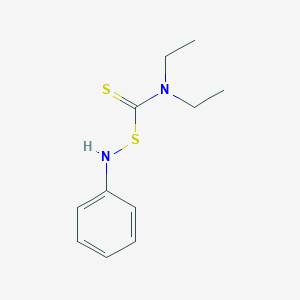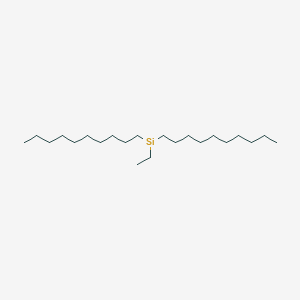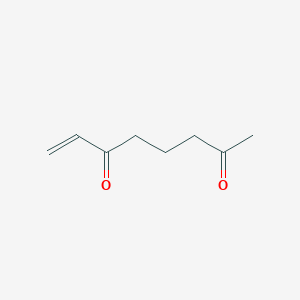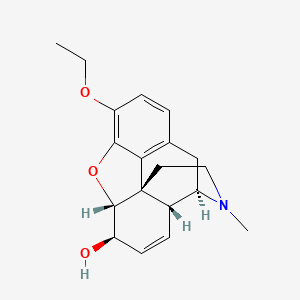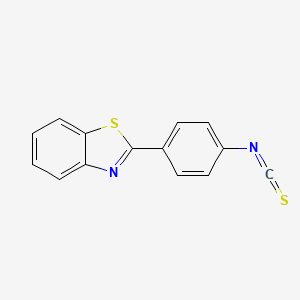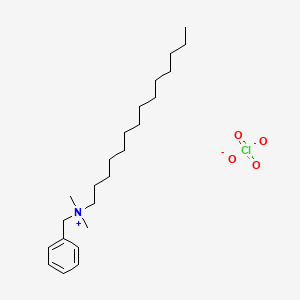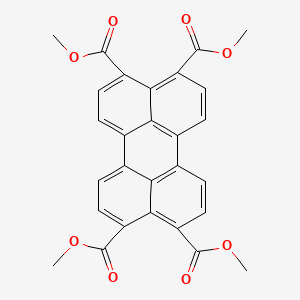
Tetramethyl perylene-3,4,9,10-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications. Its structure consists of a perylene core with four carboxylate groups and four methyl groups attached, enhancing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl perylene-3,4,9,10-tetracarboxylate typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, allowing the formation of the ester groups. The process can be summarized as follows:
- Dissolve perylene-3,4,9,10-tetracarboxylic dianhydride in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the product by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Perylene-3,4,9,10-tetracarboxylic tetraol.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Scientific Research Applications
Tetramethyl perylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives and as a building block in organic synthesis.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: It is employed in the production of organic semiconductors, dyes, and pigments. Its stability and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mechanism of Action
The mechanism by which tetramethyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transport, making it an excellent material for use in electronic devices. In biological systems, its ability to generate reactive oxygen species upon light irradiation is exploited in photodynamic therapy, where it targets and destroys cancer cells.
Comparison with Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA): A precursor to tetramethyl perylene-3,4,9,10-tetracarboxylate, known for its use in organic semiconductors.
Perylene-3,4,9,10-tetracarboxylic acid (PTCA): Another derivative with similar applications in dyes and pigments.
Perylene diimides: Compounds with imide groups instead of ester groups, used in similar applications but with different electronic properties.
Uniqueness: this compound stands out due to its enhanced solubility and reactivity compared to its parent compound, perylene-3,4,9,10-tetracarboxylic dianhydride. The presence of methyl groups increases its solubility in organic solvents, making it more versatile for various applications.
Properties
CAS No. |
53159-49-2 |
|---|---|
Molecular Formula |
C28H20O8 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
tetramethyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H20O8/c1-33-25(29)17-9-5-13-15-7-11-19(27(31)35-3)24-20(28(32)36-4)12-8-16(22(15)24)14-6-10-18(26(30)34-2)23(17)21(13)14/h5-12H,1-4H3 |
InChI Key |
VOLKDAJYLBCCQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
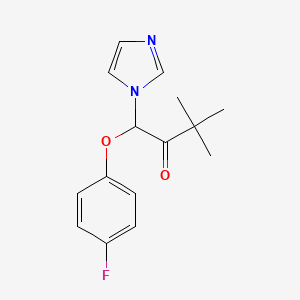
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
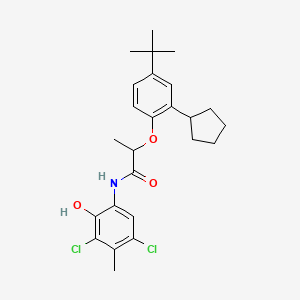
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

